
4-(Bromomethyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromomethyl group attached to the fourth position and a hydroxyl group attached to the second position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)naphthalen-2-ol can be achieved through several methods. One common approach involves the bromination of 2-naphthol using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS reacts with the methyl group at the fourth position of the naphthalene ring, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of N-bromosuccinimide as the brominating agent is preferred due to its high selectivity and ease of handling. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)naphthalen-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group at the second position can be oxidized to form a ketone or quinone derivative.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to substitute the bromomethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the bromomethyl group.
Major Products Formed
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)naphthalen-2-ol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Biological Studies: It is used as a probe in biological studies to investigate enzyme activities and protein interactions.
Material Science: It is used in the synthesis of materials with specific optical and electronic properties
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)naphthalen-2-ol involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition or activation of specific enzymes, affecting various biological pathways. The hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthol: Similar to 4-(Bromomethyl)naphthalen-2-ol but lacks the bromomethyl group.
4-Bromo-2-naphthol: Similar structure but with a bromine atom directly attached to the naphthalene ring instead of a bromomethyl group.
1-Naphthol: A positional isomer with the hydroxyl group at the first position.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and a hydroxyl group on the naphthalene ringThe bromomethyl group provides a site for nucleophilic substitution, while the hydroxyl group offers opportunities for oxidation and reduction reactions, making it a versatile compound for synthetic and research purposes .
Eigenschaften
Molekularformel |
C11H9BrO |
|---|---|
Molekulargewicht |
237.09 g/mol |
IUPAC-Name |
4-(bromomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H9BrO/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6,13H,7H2 |
InChI-Schlüssel |
ZCKWCQJZAXRADO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



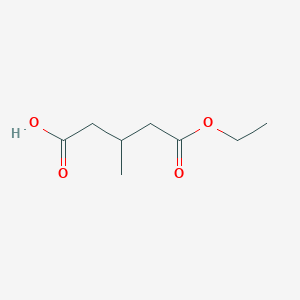
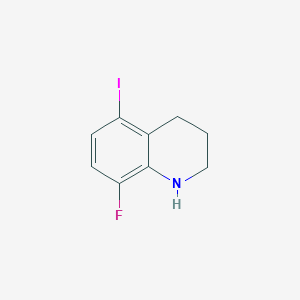
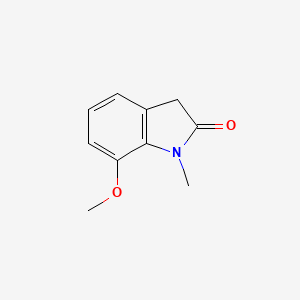
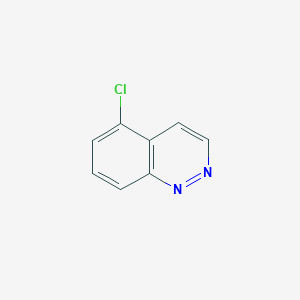

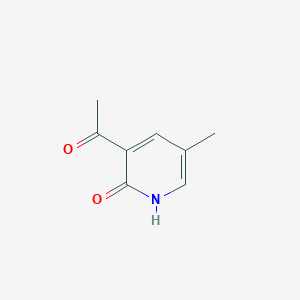
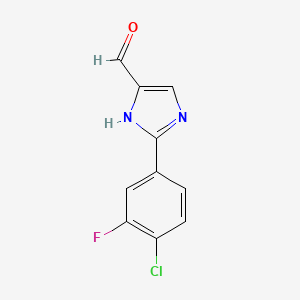

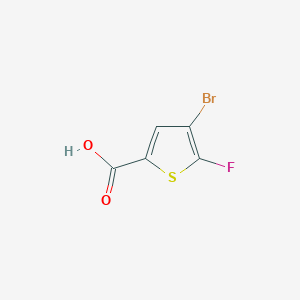
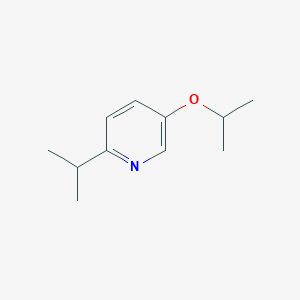
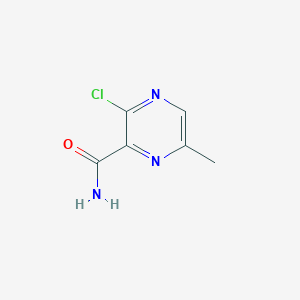
![1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B13664388.png)
![2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol](/img/structure/B13664394.png)
